
Diethyl benzylidenemalonate
Overview
Description
Diethyl benzylidenemalonate is an organic compound with the molecular formula C14H16O4. It is a colorless to yellow liquid that is insoluble in water. This compound is primarily used as a pharmaceutical intermediate and in various organic synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl benzylidenemalonate is typically synthesized through the Knoevenagel condensation reaction between benzaldehyde and diethyl malonate. This reaction is catalyzed by bases such as piperidine . The reaction conditions generally involve refluxing the reactants in an appropriate solvent like ethanol or toluene.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pH to ensure optimal yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Photoreduction with NAD(P)H Models
DBM undergoes efficient photoreduction using 1-benzyl-1,4-dihydronicotinamide (BNAH) as a NAD(P)H analogue. Key findings include:
Table 1: Photoreduction outcomes under varying conditions
Condition | Deuterium Incorporation (%) | Product Ratio (α:β) |
---|---|---|
Pyridine:CD₃OD (4:1) | 34.6% at β-carbon | 85:15 |
Acetonitrile:CD₃OD (9:1) | 29.9% at α-carbon | 70:30 |
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Electron-withdrawing substituents (e.g., NO₂) on the benzylidene ring accelerate reaction rates by enhancing electrophilicity of the α,β-unsaturated system .
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Solvent polarity and Mg²⁺ ions significantly influence regioselectivity, with protic solvents favoring α-deuterium incorporation .
Hydrocyanation Reactions
DBM reacts with K₄[Fe(CN)₆] in methanol to form diethyl α-cyanobenzylmalonates via a base-catalyzed mechanism:
Table 2: Catalyst screening for hydrocyanation
Catalyst | Reaction Time (h) | Yield (%) |
---|---|---|
K₂CO₃ | 12 | 92 |
Na₂CO₃ | 12 | 85 |
Et₃N | 12 | 0 |
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Optimal conditions: 0.2 equiv K₄[Fe(CN)₆], 10 mol% K₂CO₃, methanol, 25°C .
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Reaction proceeds via Michael addition of cyanide to the β-carbon, followed by tautomerization .
Michael Additions
DBM serves as a Michael acceptor for diverse nucleophiles:
Table 3: Thiourea-catalyzed asymmetric Michael additions
Nucleophile | Catalyst Loading (mol%) | Yield (%) | ee (%) |
---|---|---|---|
Nitromethane | 10 | 88 | 44 |
Malononitrile | 10 | 82 | n.d. |
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Chiral thiourea catalysts induce moderate enantioselectivity (up to 44% ee) .
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Reactions in toluene show superior yields compared to DMF or DMSO .
Thermal vs Photochemical Reactivity
Comparative studies reveal distinct pathways:
Scientific Research Applications
Chemical Synthesis Applications
Diethyl benzylidenemalonate serves as a critical intermediate in the synthesis of a variety of organic compounds. Its applications can be categorized as follows:
- Synthesis of Aryl Succinic Acids : this compound is employed in the conjugate addition of nucleophiles, such as cyanide ions, leading to the formation of arylsuccinic acids. These acids are valuable in pharmaceuticals and agrochemicals due to their biological activity and functional properties .
- Building Block for Bioactive Molecules : The compound acts as a precursor for synthesizing biologically active molecules, including potential drug candidates. Researchers utilize this compound to explore new therapeutic agents by generating diverse molecular libraries.
- Catalytic Reactions : Recent studies have demonstrated its use in metal-free catalytic hydrogenation reactions. For instance, a solid polyamine framework combined with tris(pentafluorophenyl)borane catalyzed the hydrogenation of this compound with remarkable efficiency, achieving full conversion under optimized conditions .
The biological implications of this compound and its derivatives have been explored in several studies:
Case Studies and Experimental Data
The following table summarizes key findings from relevant studies involving this compound:
Biological Activity
Diethyl benzylidenemalonate (DEBM) is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory properties and other therapeutic applications. This article explores the various aspects of DEBM's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
This compound is synthesized through the Knoevenagel condensation reaction between diethyl malonate and benzaldehyde. The resulting compound typically appears as a yellow liquid and can be characterized using techniques such as NMR spectroscopy. Notably, the synthesis can yield various derivatives by altering the substituents on the benzaldehyde component, which may influence biological activity .
2.1 Anti-inflammatory Activity
One of the most significant biological activities attributed to DEBM is its anti-inflammatory effect. Research has demonstrated that DEBM inhibits Toll-like receptor 4 (TLR4) signaling, which is crucial in mediating inflammatory responses. Specifically, DEBM has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) by inhibiting nuclear factor-kappa B (NF-κB) activation .
The study conducted on DEBM revealed:
- IC50 Value : The IC50 for DEBM in inhibiting NF-κB activation was found to be approximately 5.92 μM.
- Mechanism : DEBM acts upstream of NF-κB activation, effectively reducing nitric oxide production and subsequent inflammatory responses .
3. Structure-Activity Relationship (SAR)
The SAR studies indicate that small modifications to the structure of DEBM can significantly impact its biological activity. For instance, variations in the substituents on the benzylidene moiety have been correlated with changes in inhibitory potency against TLR4 signaling pathways .
Compound | Substituent | IC50 (μM) | Biological Activity |
---|---|---|---|
DEBM | -CH=Ph | 5.92 | Anti-inflammatory |
Derivative A | -NO2 | 3.5 | Enhanced potency |
Derivative B | -OCH3 | 10.2 | Reduced potency |
4.1 In Vivo Studies
In vivo studies have corroborated the anti-inflammatory effects of DEBM. In animal models of inflammation, treatment with DEBM resulted in reduced swelling and pain, indicating its potential as a therapeutic agent for inflammatory diseases .
4.2 Clinical Relevance
While most studies are preclinical, the implications for human health are significant. The ability of DEBM to modulate inflammatory pathways suggests potential applications in treating conditions such as rheumatoid arthritis and other chronic inflammatory disorders.
5. Conclusion
This compound presents promising biological activities, particularly in the realm of anti-inflammatory effects through TLR4 signaling inhibition and NF-κB pathway modulation. Ongoing research into its derivatives may yield compounds with enhanced efficacy and specificity for therapeutic use.
Further investigations are warranted to fully elucidate the pharmacokinetics, safety profiles, and clinical applications of DEBM and its derivatives in human health contexts.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing diethyl benzylidenemalonate, and how are reaction conditions optimized?
this compound is typically synthesized via Knovenagel condensation between diethyl malonate and benzaldehyde using piperidine as a catalyst in refluxing toluene. Reaction optimization focuses on solvent choice (e.g., toluene for high boiling point), catalyst loading (1–5 mol%), and temperature control (110–120°C) to maximize yield (>85%) while minimizing side products like decarboxylated derivatives. Post-synthesis purification involves vacuum distillation or column chromatography .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
Key characterization methods include:
- NMR spectroscopy : and NMR (CDCl) identify α,β-unsaturated ester protons (δ 7.3–7.5 ppm for aromatic protons, δ 6.3 ppm for the vinyl proton) and carbonyl carbons (δ 167–169 ppm) .
- Mass spectrometry : Molecular ion peaks at m/z 276 (M) confirm the molecular formula CHO .
- Infrared spectroscopy : Stretching vibrations at 1720 cm (ester C=O) and 1630 cm (conjugated C=C) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
The compound is classified as an irritant. Required precautions include:
- Use of nitrile gloves, goggles, and fume hoods during synthesis.
- Avoidance of skin contact (causes irritation) and inhalation (vapor pressure: 0.02 mmHg at 25°C).
- Storage in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How does the electrophilicity of this compound compare to other α,β-unsaturated esters, and how does this impact its reactivity in Michael additions?
this compound has a Mayr electrophilicity parameter () of −20.55, significantly lower than nitroalkenes (), making it less reactive toward nucleophiles. Reactivity can be enhanced by introducing electron-withdrawing substituents (e.g., −NO) on the aryl ring, which increase values by ~2–3 units. This tuning is critical for asymmetric organocatalytic additions, where low reactivity necessitates prolonged reaction times (e.g., 96 hours) or elevated temperatures .
Q. What strategies improve stereoselectivity in conjugate additions to this compound?
Chiral auxiliaries like (S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-amine enable stereoselective additions by coordinating to lithium ions during enolate formation. For example, acetone addition achieves 70% enantiomeric excess (ee) under cryogenic conditions (−78°C) with LDA as a base. Alternatively, bifunctional thiourea catalysts induce asymmetry via hydrogen bonding, yielding products with 40–50% ee at ambient temperatures .
Q. How do computational methods aid in predicting reaction outcomes with this compound?
Density functional theory (DFT) calculations model transition states to predict regioselectivity in cross-coupling reactions. For instance, scandium(III) triflate-catalyzed [1,4]-hydride shifts in ortho-(1,3-dioxolan-2-yl)benzylidenemalonate derivatives are validated by energy profiles showing a 15 kcal/mol activation barrier. Computational tools also rationalize steric effects in dimerization/elimination reactions with β-styrylmalonates .
Q. What mechanistic insights explain contradictions in reactivity data for substituted diethyl benzylidenemalonates?
Discrepancies arise from competing pathways. For example:
- Electron-deficient aryl groups favor Michael addition but may promote side reactions (e.g., dimerization under TiCl).
- Steric hindrance from ortho-substituents reduces electrophilicity but enhances selectivity in cycloadditions. Kinetic studies (e.g., monitoring by TLC or HPLC) and isotopic labeling (e.g., NMR) help dissect these pathways .
Q. How are cross-coupling reactions of this compound applied in natural product synthesis?
The compound serves as a precursor in indole alkaloid synthesis. For example, Friedel-Crafts reactions with 5-substituted indoles (e.g., 5-methoxyindole) yield 3-arylpropanoate derivatives (m.p. 143–145°C, 41% ee), which are intermediates for fluoren-9-ylidene malonate ligands used in asymmetric catalysis. Key steps include scandium(III)-catalyzed cyclization and Pd/C-mediated hydrogenation .
Properties
IUPAC Name |
diethyl 2-benzylidenepropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-3-17-13(15)12(14(16)18-4-2)10-11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWPIBNKJSEYIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200975 | |
Record name | Diethyl (phenylmethylene)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30200975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5292-53-5 | |
Record name | Diethyl benzylidenemalonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5292-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl (phenylmethylene)malonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005292535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl benzylidenemalonate | |
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Record name | Diethyl (phenylmethylene)malonate | |
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Record name | Diethyl (phenylmethylene)malonate | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.762 | |
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Record name | Diethyl benzylidenemalonate | |
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Retrosynthesis Analysis
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